3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyridazine
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Overview
Description
3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyridazine is a complex organic compound that features a combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyridazine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of hydrazides with carbon dioxide to form the 1,3,4-oxadiazole ring . The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the oxadiazole intermediate. The final step involves the coupling of the piperazine-oxadiazole intermediate with a phenylpyridazine derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and phenylpyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials, such as organic semiconductors.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyridazine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. The piperazine ring may enhance the compound’s binding affinity to its targets, while the phenylpyridazine moiety can contribute to the overall stability and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring but differs in its overall structure and applications.
1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,4-triazole-3-carboxylic acid: Another compound with the oxadiazole ring, used primarily for its antibacterial properties.
Uniqueness
3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyridazine is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
2-methyl-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-14-19-22-18(25-14)13-23-9-11-24(12-10-23)17-8-7-16(20-21-17)15-5-3-2-4-6-15/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGELTBWIPXQTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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